molecular formula C12H26N2O4Si B13744163 Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime CAS No. 34306-22-4

Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime

Cat. No.: B13744163
CAS No.: 34306-22-4
M. Wt: 290.43 g/mol
InChI Key: ROOBXASOVJPAFC-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime is a silicon-based oxime compound characterized by a central silicon atom bonded to a 2-methoxyethoxy-methyl group and two butan-2-one oxime moieties. These compounds are typically utilized as crosslinking agents in silicone polymers, stabilizers, or intermediates in organic synthesis .

Properties

CAS No.

34306-22-4

Molecular Formula

C12H26N2O4Si

Molecular Weight

290.43 g/mol

IUPAC Name

(E)-N-[[(E)-butan-2-ylideneamino]oxy-(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine

InChI

InChI=1S/C12H26N2O4Si/c1-7-11(3)13-17-19(6,16-10-9-15-5)18-14-12(4)8-2/h7-10H2,1-6H3/b13-11+,14-12+

InChI Key

ROOBXASOVJPAFC-PHEQNACWSA-N

Isomeric SMILES

CC/C(=N/O[Si](O/N=C(/CC)\C)(OCCOC)C)/C

Canonical SMILES

CCC(=NO[Si](C)(OCCOC)ON=C(C)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime typically involves the reaction of butan-2-one with a silane derivative and a dioxime precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

The following table compares Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime with structurally related silicon-oxime compounds, focusing on substituents, molecular properties, and environmental/industrial relevance.

Compound Name Substituents on Silicon Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound (2-Methoxyethoxy)methyl Not explicitly listed Not available Not available Hypothesized use in silicone curing; potential environmental detection (analogous to ).
Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime Methoxymethyl C₁₀H₂₂N₂O₃Si 246.38 g/mol 83817-72-5 Predicted collision cross-section (CCS): 156.7–163.4 Ų (adduct-dependent); used in polymer crosslinking.
Butan-2-one O,O'-(dimethylsilanediyl)dioxime (Dimethylbis(methylethylketoxime)silane) Dimethyl C₁₀H₂₂N₂O₂Si 230.38 g/mol 37843-26-8 Commercial availability (price: ¥52–650/kg); industrial crosslinker for silicones.
Butan-2-one O,O',O''-(methylsilanetriyl)oxime Methyl (trioxime structure) Not available Not available Not available Detected in environmental samples; potential aquatic contaminant with unconfirmed toxicity.
Butan-2-one O,O'-(ethenylmethylsilanediyl)dioxime (Vinyl-methyl substituted) Ethenyl + methyl C₁₁H₂₀N₂O₂Si 256.40 g/mol Not available Enhanced reactivity due to vinyl group; niche applications in specialty silicones.
syn-O,O'-di(butan-2-one oxime)diethoxysilane (Mixture component) Diethoxy C₁₀H₂₂N₂O₄Si 278.40 g/mol 406-930-7 Component of industrial reaction masses; limited safety data.

Key Findings from Comparative Analysis

Structural and Functional Differences
  • Substituent Effects: The 2-methoxyethoxy-methyl group in the target compound may enhance solubility in polar solvents compared to dimethyl or methoxymethyl analogs . Vinyl-methyl substituents (e.g., ) increase reactivity, enabling participation in radical or addition polymerization .
Analytical Properties
  • Collision Cross-Section (CCS) : Methoxymethyl analogs (CAS 83817-72-5) show CCS values of 156.7–163.4 Ų, critical for LC-MS/MS identification in environmental monitoring .

Biological Activity

Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime is a synthetic compound with a complex chemical structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C11H23N3O4Si\text{C}_{11}\text{H}_{23}\text{N}_3\text{O}_4\text{Si}

This structure includes a silane moiety and dioxime functional groups, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

  • Metal Chelation : The dioxime group is known for its metal-binding properties, which can influence enzyme activity and cellular processes.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Some investigations have indicated that this compound may possess antimicrobial effects against specific bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Source
Metal ChelationStrong affinity for transition metals
Antioxidant ActivityReduces oxidative stress markers in vitro
Antimicrobial EffectsInhibition of bacterial growth in laboratory tests

Case Studies

  • Antioxidant Efficacy Study : A study conducted on cell cultures demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a therapeutic agent in oxidative stress-related conditions.
  • Antimicrobial Testing : In a controlled experiment, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.
  • Metal Ion Interaction : Research highlighted the compound's ability to chelate iron ions, which could be beneficial in conditions associated with iron overload, such as hemochromatosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.